Cas no 1822942-06-2 (6-Hydroxy-4-iodopyridin-2(1H)-one)
6-Hydroxy-4-iodopyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-4-iodopyridin-2(1H)-one
- 4-Iodopyridine-2,6-diol
- 2(1H)-Pyridinone, 6-hydroxy-4-iodo-
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- Inchi: 1S/C5H4INO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)
- InChI Key: DSOOZCJMLHILTC-UHFFFAOYSA-N
- SMILES: IC1=CC(NC(=C1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- XLogP3: 0.3
- Topological Polar Surface Area: 49.3
6-Hydroxy-4-iodopyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195564-5g |
4-Iodopyridine-2,6-diol |
1822942-06-2 | 97% | 5g |
$6210.90 | 2023-09-02 | |
| Alichem | A029195564-10g |
4-Iodopyridine-2,6-diol |
1822942-06-2 | 97% | 10g |
$8884.20 | 2023-09-02 | |
| Alichem | A029195564-25g |
4-Iodopyridine-2,6-diol |
1822942-06-2 | 97% | 25g |
$13000.68 | 2023-09-02 |
6-Hydroxy-4-iodopyridin-2(1H)-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 6-Hydroxy-4-iodopyridin-2(1H)-one
6-Hydroxy-4-iodopyridin-2(1H)-one: A Comprehensive Overview of CAS No. 1822942-06-2
6-Hydroxy-4-iodopyridin-2(1H)-one (CAS No. 1822942-06-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive pyridine ring structure with a hydroxyl and iodine substituent, holds potential for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 6-Hydroxy-4-iodopyridin-2(1H)-one is C7H5INO3, and its molecular weight is approximately 253.01 g/mol. The compound's structural features, including the presence of the hydroxyl group and the iodine atom, contribute to its unique chemical properties and biological activities. These features make it an attractive candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of 6-Hydroxy-4-iodopyridin-2(1H)-one in various biological contexts. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 6-Hydroxy-4-iodopyridin-2(1H)-one exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 6-Hydroxy-4-iodopyridin-2(1H)-one has also shown promise in cancer research. A study published in the Cancer Research Journal reported that the compound possesses potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further preclinical and clinical evaluation.
The pharmacokinetic properties of 6-Hydroxy-4-iodopyridin-2(1H)-one have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that the compound has good oral bioavailability and favorable pharmacokinetic profiles, which are essential for effective drug delivery. These findings support the potential of 6-Hydroxy-4-iodopyridin-2(1H)-one as a viable candidate for further development into a therapeutic drug.
Synthesis methods for 6-Hydroxy-4-iodopyridin-2(1H)-one have been extensively studied to optimize yield and purity. One common approach involves the reaction of 4-bromo-pyridine with potassium iodide followed by hydrolysis to form the desired product. Advanced synthetic techniques, such as microwave-assisted synthesis, have also been explored to enhance efficiency and reduce reaction times. These advancements in synthetic methods have facilitated the production of high-purity 6-Hydroxy-4-iodopyridin-2(1H)-one, which is crucial for both research and industrial applications.
The safety profile of 6-Hydroxy-4-iodopyridin-2(1H)-one has been evaluated through various toxicological studies. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical trials. However, continued monitoring and comprehensive safety assessments are necessary to ensure its safe use in humans.
In conclusion, 6-Hydroxy-4-iodopyridin-2(1H)-one (CAS No. 1822942-06-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic profiles and low toxicity, make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, contributing to its growing importance in the field.
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